Product packaging for barceloneic acid B(Cat. No.:CAS No. 167875-41-4)

barceloneic acid B

Cat. No.: B12754856
CAS No.: 167875-41-4
M. Wt: 334.28 g/mol
InChI Key: BMKJMWKTRHWAPN-UHFFFAOYSA-N
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Description

Barceloneic acid B (CAS 167875-41-4) is a polyketide metabolite with the molecular formula C16H14O8 and a molecular weight of 334.28 g/mol . It is consistently produced as a secondary metabolite by the fungus Penicillium albocoremium and has also been isolated from endophytic fungi of the Phoma genus, highlighting its value as a chemotaxonomic marker . This compound is a known inhibitor of the enzyme protein farnesyl transferase (FPTase) . The farnesylation of proteins, such as the Ras oncoprotein, is a critical step for their membrane association and function, making FPTase a significant target in oncological research . The primary research value of this compound lies in its demonstrated biological activity. It has been reported to exhibit cytotoxic effects against the P388 murine leukemia cell line, positioning it as a compound of interest for investigating new anti-cancer agents . Research into this compound and its analogs, such as barceloneic acids A and C, continues to explore their potential antibacterial and bioactive properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O8 B12754856 barceloneic acid B CAS No. 167875-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167875-41-4

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

2-(2-carboxy-6-hydroxy-4-methoxyphenoxy)-6-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C16H14O8/c1-7-3-10(17)13(16(21)22)12(4-7)24-14-9(15(19)20)5-8(23-2)6-11(14)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22)

InChI Key

BMKJMWKTRHWAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)C(=O)O)C(=O)O)O

Origin of Product

United States

Natural Occurrence and Producer Organism Characterization

Isolation Sources and Strain Identification

Barceloneic acid B is a naturally occurring chemical compound that has been isolated from various fungal species. Its discovery and subsequent identification in different fungal genera highlight the diverse metabolic capabilities within the fungal kingdom. The primary producers are found within the genera Phoma, Penicillium, and their close relatives, inhabiting both terrestrial and marine environments.

The initial discovery of this compound occurred during the investigation of fermentation extracts from an unidentified fungus belonging to the genus Phoma. nih.govacs.org In this pioneering study, this compound was isolated as one of three new diphenyl ethers, alongside barceloneic acid A and barceloneic lactone. nih.govacs.orgresearchgate.net The producing organism, designated as Phoma sp. MF5789, was noted for its production of pycnidia, which are asexual fruiting bodies characteristic of this fungal group. acs.org The isolation process involved extracting production flasks with methanol, followed by chromatographic separation to purify the individual compounds. acs.org

Penicillium albocoremium has been identified as a consistent producer of this compound. ebi.ac.ukwikipedia.org A survey of nineteen different strains of P. albocoremium confirmed that this compound was one of five metabolites consistently produced across three different growth media. nih.govcambridge.org It was found alongside the major metabolite andrastin A, as well as barceloneic acid A, barceloneic lactone, and methyl barceloneate. nih.govcambridge.org The consistent production of this suite of compounds suggests they are significant taxonomic markers for P. albocoremium. ebi.ac.uknih.gov This fungus is known to grow on Allium cepa (onions). wikipedia.org

Investigations into marine-derived fungi have also yielded compounds structurally related to this compound. The marine fungal strain Aspergillus sp. AF119, isolated from the soil of Xiamen beach, was found to produce barceloneic lactone B and barceloneic acid C. acgpubs.orgacgpubs.org This strain was identified through morphological characteristics and ITS sequencing, which showed a 99% homology to Aspergillus candidus. acgpubs.org While this compound itself was not reported from this specific strain, the presence of closely related analogues underscores the distribution of the core barceloneic acid scaffold in marine fungal chemotypes. acgpubs.orgnih.gov The fungus was cultured on a potato dextrose agar (B569324) (PDA) medium prepared with half-strength seawater before extraction with ethyl acetate (B1210297). acgpubs.org

Endophytic fungi, which reside within plant tissues without causing apparent disease, are another source of barceloneic acid derivatives. An endophytic fungus identified as Phoma sp. JS752, isolated from the swamp plant Phragmites communis in South Korea, was shown to produce barceloneic acid C. nih.govlublin.plresearchgate.net Similarly, Phoma herbarum L28, an endophyte isolated from the leaves of the mangrove plant Myoporum bontioides, was found to produce a new derivative of barceloneic acid A. mdpi.com While these specific studies identified derivatives rather than this compound itself, they point to the role of endophytic Phoma species as producers of this class of compounds. acs.orgdntb.gov.ua

Table 1: Fungal Sources of this compound and Related Compounds

Compound Producer Organism Strain ID Source Type
This compound Phoma species MF5789 Terrestrial Fungus
This compound Penicillium albocoremium Various Plant-associated Fungus
Barceloneic lactone B Aspergillus sp. AF119 Marine-derived Fungus
Barceloneic acid C Aspergillus sp. AF119 Marine-derived Fungus
Barceloneic acid C Phoma sp. JS752 Endophytic Fungus
Barceloneic acid A derivative Phoma herbarum L28 Endophytic Fungus

Ecological and Symbiotic Relationships of Producer Organisms

The fungi that produce this compound and its analogues occupy diverse ecological niches, engaging in complex interactions with other organisms, particularly plants. These relationships range from pathogenic to symbiotic, influencing the health and functioning of their surrounding ecosystems.

The genus Phoma is geographically widespread and ecologically diverse. nih.govfungaldiversity.org Many species are significant plant pathogens, causing a variety of diseases such as leaf spots, root rot, and stem cankers on economically important crops. researchgate.netontosight.ai These pathogenic members can produce phytotoxins that disrupt host plant cellular functions. researchgate.net Conversely, some Phoma species are harmless saprobes, living on dead organic matter. nih.govfungaldiversity.org Others exist as endophytes, living symbiotically within plant tissues. researchgate.netsmujo.id In some cases, this relationship is beneficial, with the fungus promoting plant growth. smujo.id The ubiquitous species Phoma herbarum has also been investigated as a potential bioherbicide, demonstrating its complex role in agricultural ecosystems. fungaldiversity.orgscispace.commdpi.com

Penicillium albocoremium is notably associated with onions (Allium cepa), where it can act as a pathogen. wikipedia.org The production of this compound and other metabolites in planta (within the plant tissue) suggests these compounds may play a role in the fungus-plant interaction, potentially related to pathogenicity or defense. nih.govcambridge.org More broadly, species in the genus Penicillium are known for their roles in food spoilage but also for forming symbiotic relationships with organisms like lactic acid bacteria and yeasts. studiesinmycology.orgsemanticscholar.org

Aspergillus species are ubiquitous environmental molds found in soil, water, and decaying vegetation, where they are critical decomposers recycling carbon and nitrogen. researchgate.netbiolabtests.comtaylorfrancis.com Their interactions with plants are varied; they can be pathogenic, saprophytic, or endophytic. oregonstate.edu The producer strain Aspergillus sp. AF119 was isolated from a marine soil environment, highlighting the adaptation of this genus to diverse habitats, including those with high salinity. acgpubs.org

Production in In Planta Systems

The production of this compound is not limited to laboratory cultures of P. albocoremium. It has also been observed to be produced within a plant host, a phenomenon known as in planta production. Specifically, studies involving pathogenicity trials with P. albocoremium and Allium cepa have confirmed the synthesis of this compound within the plant's tissues. researchgate.netcambridge.orgebi.ac.uk

In these experiments, extracts from onion tissues infected with P. albocoremium were analyzed. The results confirmed the presence of the same five metabolites consistently produced in culture: andrastin A, barceloneic acid A, this compound, barceloneic lactone, and methyl barceloneate. researchgate.netcambridge.orgnih.gov This finding is significant as it demonstrates that the biosynthetic pathways for these compounds are active during the interaction between the fungus and its plant host.

Table 2: Findings from In Planta Production of this compound

Finding Details Reference
Host Organism Allium cepa (Onion) researchgate.netcambridge.orgebi.ac.uk
Fungal Pathogen Penicillium albocoremium researchgate.netcambridge.orgebi.ac.uk
Metabolites Detected Andrastin A, Barceloneic Acid A, This compound , Barceloneic Lactone, Methyl Barceloneate researchgate.netcambridge.orgnih.gov
Implication Biosynthesis of this compound occurs during fungal-plant interaction. researchgate.netcambridge.org

Microbial Co-cultivation Strategies and Metabolite Induction

Microbial co-cultivation, the practice of growing two or more microorganisms in the same environment, is a recognized strategy for inducing the production of novel or cryptic secondary metabolites. nih.gov The interactions between different microbial species, such as competition for resources or chemical signaling, can trigger the activation of silent biosynthetic gene clusters, leading to an enhanced and more diverse chemical output. nih.gov

While direct studies demonstrating the induced production of this compound through co-cultivation are not extensively documented, research on the closely related barceloneic acid A provides a strong proof-of-concept. For instance, the co-culture of Streptomyces sp. RB108 with Pleosporales sp. was found to yield the PKS-derived barceloneic acid A. dspacedirect.org In another study, the analysis of the interaction zone between a co-culture of Streptomyces sp. RB108 and Pleosporales sp. #4 revealed that the production of barceloneic acid A was strongly upregulated. researchgate.net

These findings suggest that the biosynthetic pathway for barceloneic acids can be influenced by the presence of other microorganisms. Although these studies focused on barceloneic acid A, the co-production of this compound with barceloneic acid A in P. albocoremium suggests that co-cultivation strategies could potentially be developed to enhance the production of this compound as well. Further research in this area could explore pairing P. albocoremium with various bacterial or fungal species to identify interactions that specifically trigger an increase in this compound synthesis.

Advanced Structural Elucidation and Derivative Characterization

Spectroscopic Methodologies for Structure Determination

A suite of powerful spectroscopic techniques has been employed to unambiguously establish the structure of barceloneic acid B.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in defining the structure of this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have provided detailed information about the carbon and proton framework of the molecule. acgpubs.orgresearchgate.net

Analysis of the 1D NMR spectra, including ¹H and ¹³C NMR, reveals the presence and chemical environment of each atom in the molecule. acs.org For instance, the ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons, a methyl group, and a hydroxymethyl group. acs.org The ¹³C NMR spectrum complements this by identifying the carbon skeleton, including quaternary carbons and those bonded to oxygen. acgpubs.orgacs.org

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in assembling the molecular structure. acgpubs.org HSQC correlates directly bonded protons and carbons, while HMBC reveals long-range couplings between protons and carbons, allowing for the connection of different molecular fragments. acgpubs.org These comprehensive NMR analyses have been crucial for the structural elucidation of this compound and its analogues. researchgate.netresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
1171.8
2116.9
3161.56.34 (d, 2.5)
4101.3
5161.86.26 (d, 2.5)
6107.9
1'117.8
2'156.4
3'110.16.52 (d, 2.9)
4'134.1
5'119.86.71 (d, 2.9)
6'140.2
4'-CH₃21.22.17 (s)
6'-CH₂OH61.54.49 (s)

Data sourced from literature reports. acs.org

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the elemental composition of a molecule with high accuracy. scispace.comtandfonline.com For this compound, HR-MS analysis provides its exact molecular weight, which in turn allows for the determination of its molecular formula. researchgate.netacgpubs.org This information is fundamental for confirming the identity of the compound and is used in conjunction with NMR data for complete structural elucidation. researchgate.netresearchgate.net The technique has been consistently used to confirm the structures of this compound and its derivatives isolated from various fungal sources. researchgate.netacgpubs.org

Single-crystal X-ray diffraction is a powerful analytical method that provides the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This technique has been successfully applied to determine the structures of barceloneic acid A and barceloneic lactone. acs.orgresearchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecule, including bond lengths and angles. uhu-ciqso.es This method offers unambiguous structural confirmation. acs.orgresearchgate.net

Characterization of this compound Analogues and Derivatives

Several naturally occurring and synthetic derivatives of this compound have been identified and characterized, providing further insight into the chemical diversity of this class of compounds.

Barceloneic lactone is a closely related natural product that has been isolated alongside barceloneic acids. acs.orgresearchgate.netnih.gov Its structure has been determined using spectroscopic methods, including NMR and mass spectrometry, and confirmed by single-crystal X-ray diffraction. researchgate.netacs.orgresearchgate.net

More recently, variants such as barceloneic lactone B and D have been discovered. acgpubs.orgacgpubs.org Barceloneic lactone B was identified from a marine fungal strain, Aspergillus sp. AF119, and its structure was elucidated through 1D and 2D NMR experiments and HR-MS. acgpubs.orgresearchgate.netacgpubs.org The key difference in barceloneic lactone B is the presence of a hydroxymethyl group. acgpubs.org Another variant, barceloneic lactone D, was isolated from an endolichenic fungus, Preussia africana, and its structure was also determined by comprehensive spectroscopic analysis. acgpubs.org

Table 2: Comparison of Key Structural Features of Barceloneic Lactone Variants

CompoundKey Structural FeatureSource Organism
Barceloneic LactoneLactone ring structurePhoma sp. acs.orgresearchgate.net
Barceloneic Lactone BContains a hydroxymethyl groupAspergillus sp. acgpubs.orgresearchgate.net
Barceloneic Lactone DMethyl group instead of a hydroxymethyl groupPreussia africana acgpubs.org

Methyl barceloneate is the methyl ester derivative of barceloneic acid. researchgate.net Its synthesis and characterization have been reported, often as part of the structural confirmation of the parent acid. acs.orgnih.gov The characterization of methyl barceloneate is typically carried out using NMR spectroscopy and mass spectrometry to confirm the addition of the methyl group to the carboxylic acid moiety. researchgate.net The ¹H NMR spectrum of methyl barceloneate would show a characteristic singlet for the methoxy (B1213986) protons, typically around 3.7-3.9 ppm. acs.org This derivative is significant as it has also been identified as a naturally produced secondary metabolite. researchgate.net

Barceloneic Acid C

Barceloneic acid C is a polyketide and a diphenyl ether derivative that has been isolated from fungal strains such as Aspergillus sp. AF119 and Phoma sp. JS752. acgpubs.orgmdpi.comrsc.org Its structure was determined through comprehensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry. acgpubs.org

The structural backbone of barceloneic acid C was found to be similar to that of barceloneic lactone B. acgpubs.org The presence of a trisubstituted benzene (B151609) ring was confirmed by ¹H NMR data, which showed two doublets and a triplet. acgpubs.org Another key feature is a tetrasubstituted benzene ring, indicated by two singlets in the ¹H NMR spectrum and six corresponding carbon signals in the ¹H NMR spectrum. acgpubs.org Through detailed analysis of HMBC (Heteronuclear Multiple Bond Correlation) spectra, the final structure of barceloneic acid C was established as 6-methoxyl-2-(4-methyl-2-hydroxy-6-formyl)-benzoic acid. acgpubs.org

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for barceloneic acid C, which were crucial for its structural assignment.

Table 1: ¹H and ¹³C NMR Data for Barceloneic Acid C (in DMSO-d₆) acgpubs.org

Position δC (ppm) δH (ppm, J in Hz)
1 166.8 (s)
2 111.9 (s)
3 162.7 (s)
4 99.4 (d) 6.09 (d, 8.4)
5 134.1 (d) 7.22 (t, 8.4)
6 108.3 (d) 6.77 (d, 8.4)
7 152.8 (s)
8 142.8 (s)
9 120.3 (s)
10 137.6 (s)
11 114.7 (d) 7.12 (s)
12 127.7 (s)
13 118.4 (d) 7.09 (s)
14 193.3 (d) 10.11 (s)
15 22.3 (q) 2.15 (s)

Barcelonyl Acetate (B1210297)

Barcelonyl acetate is a derivative of barceloneic acid that has been identified from the endophytic fungus Phoma herbarum. rsc.orgresearchgate.net It was isolated and characterized as a new member of the barceloneic acid family. rsc.org The structural elucidation was accomplished using spectroscopic methods, which confirmed its relationship to the parent compounds. rsc.org

Research has shown that barcelonyl acetate exhibits moderate cytotoxic activity against Hep-G2 (human liver cancer) and Caco-2 (human colorectal adenocarcinoma) cell lines. rsc.org

Other Structurally Related Diphenyl Ethers

The barceloneic acid family is part of a broader class of diphenyl ether natural products produced by various fungi. Several other structurally related compounds have been isolated and characterized, often from the same fungal extracts as the barceloneic acids. These compounds share the core diphenyl ether skeleton but feature variations in their functional groups and ring structures. researchgate.netcjnmcpu.com

Barceloneic acids A and B, along with barceloneic lactone, were first isolated from a fermentation extract of a Phoma species. researchgate.net These compounds, alongside andrastin A, are considered significant taxonomic markers for Penicillium albocoremium. cambridge.org Further investigations into fungal metabolites have led to the discovery of additional derivatives. For instance, barceloneic lactone D was isolated from the endolichenic fungus Preussia africana, differing from barceloneic lactone B by the replacement of a hydroxymethyl group with a methyl group. acgpubs.orgresearchgate.net Another novel derivative, phomaspether J, was identified from the mangrove endophytic fungus Phoma herbarum L28. mdpi.com

The table below lists some of the diphenyl ethers that are structurally related to this compound.

Table 2: Selection of Structurally Related Diphenyl Ethers

Compound Name Source Organism(s) Reference(s)
Barceloneic Acid A Phoma sp., Penicillium albocoremium, Streptomyces sp. researchgate.netcambridge.orgnih.gov
Barceloneic Lactone Phoma sp., Penicillium albocoremium researchgate.netcambridge.org
Barceloneic Lactone B Aspergillus sp. AF119 acgpubs.orgresearchgate.net
Barceloneic Lactone D Preussia africana acgpubs.org
Phomaspether J Phoma herbarum L28 mdpi.com
Epicoccethers K-N Epicoccum sorghinum cjnmcpu.com
Quercilolin Preussia africana researchgate.net

Table of Mentioned Compounds

Compound Name
2,2',3,4'-tetrahydroxy-5,6'-dimethyldiphenyl ether
3-hydroxy-5-methylphenyl ether
Andrastin A
Barceloneic Acid A
This compound
Barceloneic Acid C
Barceloneic Lactone
Barceloneic Lactone B
Barceloneic Lactone D
Barcelonyl Acetate
Caco-2
Epicoccether K
Epicoccether L
Epicoccether M
Epicoccether N
Hep-G2
Phomaspether J

Biosynthetic Pathways and Metabolic Engineering Strategies

Proposed Biosynthetic Origins (e.g., Polyketide Synthase-Derived)

Barceloneic acid B, like its structural relatives barceloneic acid A and barceloneic lactone, is a diphenyl ether. nih.gov Its carbon skeleton strongly suggests a polyketide origin. dspacedirect.orgnih.gov Polyketides are a large and diverse class of secondary metabolites synthesized by a family of enzymes known as polyketide synthases (PKSs). ebi.ac.uk The biosynthesis is proposed to initiate with the condensation of acetyl-CoA and malonyl-CoA units by a PKS enzyme system. ebi.ac.uk The resulting poly-β-keto chain then undergoes a series of modifications, including cyclization and aromatization, to form the characteristic diphenyl ether core. The structural similarities to other fungal polyketides, such as those produced by Penicillium and Phoma species, further support this biosynthetic hypothesis. researchgate.netacs.orgresearchgate.net

Identification of Biosynthetic Gene Clusters

The biosynthesis of complex natural products like this compound is orchestrated by a set of genes typically clustered together on the chromosome of the producing organism. These are known as biosynthetic gene clusters (BGCs). researchgate.netnih.govmdpi.com While a specific BGC for this compound has not been definitively characterized in all producing organisms, bioinformatic analyses of fungal genomes, particularly those of Penicillium and related species, have revealed numerous PKS-encoding gene clusters. researchgate.netmdpi-res.com The identification of the precise BGC responsible for this compound synthesis would involve a combination of genomic sequencing, gene knockout experiments, and heterologous expression of candidate gene clusters. The conservation of gene clusters across different species can also provide clues; for instance, the vio gene cluster responsible for viomellein (B1231364) production is conserved among several Aspergillus and Penicillium species. researchgate.net

Enzymatic Steps and Intermediate Metabolites in this compound Biosynthesis

The proposed biosynthetic pathway to this compound involves a series of enzymatic reactions. Following the initial polyketide chain assembly by a PKS, a number of post-PKS modifications are necessary to arrive at the final structure.

Key Enzymatic Steps:

Enzyme ClassProposed Function in this compound Biosynthesis
Polyketide Synthase (PKS) Catalyzes the iterative condensation of acyl-CoA units to form the polyketide backbone.
Cyclase/Aromatase Facilitates the intramolecular cyclization and subsequent aromatization of the polyketide chain to form the phenolic rings.
Hydroxylase (e.g., P450 monooxygenase) Introduces hydroxyl groups at specific positions on the aromatic rings.
O-methyltransferase Catalyzes the methylation of hydroxyl groups.
Ether-forming enzyme Mediates the formation of the diphenyl ether linkage, a key structural feature of barceloneic acids.

The exact sequence of these enzymatic steps and the specific structures of the intermediate metabolites are yet to be fully elucidated. However, it is hypothesized that simpler phenolic precursors are first synthesized and then joined via an oxidative coupling reaction to form the diphenyl ether core. Subsequent modifications, such as the reduction of a carboxylic acid to an alcohol, would then lead to this compound.

Genetic Manipulation and Strain Engineering for Enhanced Production or Diversification

Metabolic engineering offers promising strategies to enhance the production of this compound and to generate novel analogues. frontiersin.orgnih.govresearchgate.net These strategies can be broadly categorized as follows:

Overexpression of Biosynthetic Genes: Once the BGC for this compound is identified, the expression of key biosynthetic genes, particularly the PKS, can be upregulated to increase the metabolic flux towards the desired compound.

Precursor Supply Enhancement: The production of this compound is dependent on the availability of primary metabolites like acetyl-CoA and malonyl-CoA. Engineering the central carbon metabolism of the producing organism to increase the intracellular pools of these precursors can significantly boost yields. frontiersin.org

Deletion of Competing Pathways: The metabolic resources of a cell are finite. By deleting genes involved in the biosynthesis of competing secondary metabolites, the flux can be redirected towards the pathway of interest.

Combinatorial Biosynthesis: The modular nature of PKS enzymes allows for the creation of hybrid enzymes by swapping domains between different PKSs. This can lead to the production of novel polyketides with altered structures and potentially new biological activities.

Comparative Biosynthetic Analyses Across Producer Strains

Barceloneic acids have been isolated from various fungal species, including those from the genera Penicillium and Phoma. nih.govresearchgate.net A comparative analysis of the biosynthetic pathways in these different producer strains can reveal important insights into the evolution of this class of compounds. Recent studies have shown that different Penicillium species can produce a variety of organic acids, including barceloneic acids, to mediate interactions with other microorganisms. biorxiv.org For example, Penicillium albocoremium has been shown to produce barceloneic acid A. biorxiv.org By comparing the BGCs and the enzymatic machinery of these different strains, it may be possible to identify variations that lead to the production of different barceloneic acid analogues. This comparative approach can also inform metabolic engineering strategies by highlighting key enzymes or regulatory elements that are crucial for high-level production.

Investigations into Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

The ability of natural products to modulate the activity of specific enzymes is a key indicator of their therapeutic potential. Research into barceloneic acid B has explored its role as an enzyme inhibitor, particularly targeting farnesyl-protein transferase (FPTase).

Farnesyl-Protein Transferase (FPTase) Inhibition by this compound and Related Compounds

Farnesyl-protein transferase is a crucial enzyme involved in the post-translational modification of Ras proteins, which are pivotal in cell signaling pathways that control cell growth and proliferation. The inhibition of FPTase is a strategy for the development of anticancer agents.

This compound was evaluated for its FPTase inhibitory activity alongside its structural analog, barceloneic acid A. While both compounds were tested, the primary inhibitory activity was reported for barceloneic acid A, which was found to be a modest inhibitor of FPTase with a half-maximal inhibitory concentration (IC₅₀) of 40 µM. nih.gov Specific quantitative data for the FPTase inhibition by this compound has not been detailed in the available scientific literature, suggesting its activity may be less significant than that of barceloneic acid A.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Barceloneic Acid AFarnesyl-Protein Transferase (FPTase)40 nih.gov
This compoundFarnesyl-Protein Transferase (FPTase)Not Reported

Mechanistic Analysis of Enzyme-Ligand Interactions

A detailed mechanistic analysis of the interactions between this compound and the FPTase enzyme is not available in the current body of scientific literature. Such studies, which would typically involve techniques like X-ray crystallography or kinetic analysis, are essential for understanding the precise mode of inhibition and for guiding further drug development.

Cellular Activity Profiles and Pharmacological Targets

The biological effect of a compound is ultimately determined by its activity at the cellular level. Investigations have been conducted to profile the cytotoxic and other cellular effects of this compound against various cell lines.

Activity against P388 Murine Leukemia Cell Lines

Initial screenings have identified that this compound possesses biological activity against the P388 murine leukemia cell line. This finding indicates a potential for cytotoxic or antiproliferative effects against this cancer cell line. However, specific quantitative data, such as an IC₅₀ value, which would define the potency of this activity, has not been reported in the reviewed literature.

CompoundCell LineActivityIC₅₀Reference
This compoundP388 Murine LeukemiaBiologically ActiveNot Reported

Cytotoxic Activity Against Human Carcinoma Cell Lines (e.g., Hep-G2, Caco-2)

There is currently no published data available regarding the cytotoxic activity of this compound against human carcinoma cell lines such as the Hep-G2 (human liver cancer) or Caco-2 (human colorectal adenocarcinoma) cell lines. Further research is required to determine if the activity observed against murine leukemia cells extends to human cancer cell types.

Assessment of Antifungal Activities

The potential of this compound as an antifungal agent has not been reported in the scientific literature. While other related compounds from fungal sources have been investigated for antimicrobial properties, specific studies detailing the antifungal spectrum or potency of this compound are not available.

Evaluation of Antibacterial Activities

While the direct antibacterial activities of this compound have not been extensively detailed in publicly available research, the broader family of compounds isolated from Phoma species, including related barceloneic acids, has demonstrated notable antibacterial properties. For instance, barceloneic acid C, a closely related polyketide isolated from an endophytic Phoma sp., has been a subject of antibacterial investigation. nih.gov Studies on various extracts from different Phoma species have consistently shown significant inhibitory effects against a range of pathogenic bacteria. bhu.ac.in

Research on crude extracts from Phoma sorghina, Phoma exigua, Phoma herbarum, and Phoma fimeti has demonstrated significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Proteus vulgaris. bhu.ac.in This suggests that metabolites produced by the Phoma genus, which would include this compound, likely contribute to a chemical defense mechanism for the fungus.

Given the lack of specific Minimum Inhibitory Concentration (MIC) data for this compound, a comprehensive data table on its direct antibacterial spectrum cannot be constructed at this time. Further focused studies are required to isolate and evaluate the specific antibacterial efficacy of this compound against a panel of clinically relevant bacteria. Such research would be invaluable in determining its potential as a lead compound for novel antibiotic development.

Table 1: Antibacterial Activity of Selected Phoma Species Extracts

Phoma SpeciesTest BacteriaObserved Activity
Phoma sorghinaProteus vulgarisMaximum inhibition
Phoma sorghinaStaphylococcus aureusMinimum inhibition
Phoma exiguaPseudomonas aeruginosaHigh inhibition
Phoma exiguaProteus vulgarisMinimum inhibition
Phoma herbarumStaphylococcus aureusHigh inhibition
Phoma herbarumProteus vulgarisMinimum inhibition
Phoma fimetiPseudomonas aeruginosaMaximum inhibition
Phoma fimetiStaphylococcus aureusMinimum inhibition

Note: This table reflects the activity of crude extracts and not of the isolated this compound. bhu.ac.in

Role in Inter-organismal Chemical Communication and Ecological Interactions

The production of a diverse array of secondary metabolites is a hallmark of the fungal kingdom, and these chemical profiles can serve as valuable tools in the classification and identification of fungi, a field known as chemotaxonomy. nih.gov The genus Phoma is a large and morphologically diverse group of fungi, making species identification based on physical characteristics alone often challenging. nih.gov Therefore, the analysis of their secondary metabolite profiles, including compounds like this compound, has been explored as a complementary approach for taxonomic differentiation. researchgate.net

While the consistent production of specific secondary metabolites can be indicative of a particular fungal lineage, the utility of a single compound like this compound as a definitive metabolic marker for a specific Phoma species has not been firmly established. The production of secondary metabolites can be influenced by various factors, including the growth substrate and environmental conditions. nih.gov However, the presence of a unique class of compounds, such as the diphenyl ethers to which this compound belongs, can be a significant characteristic for a particular fungal strain or species. nih.gov Further comparative metabolomic studies across a wide range of Phoma species are necessary to ascertain the specific chemotaxonomic value of this compound.

Fungi produce secondary metabolites for a variety of ecological reasons, including defense against microbial competitors, communication with other organisms, and interaction with host plants. mdpi.com As a product of an endophytic fungus, this compound is likely involved in the intricate relationship between the Phoma species and its host plant. Endophytes can confer benefits to their hosts, such as protection from pathogens and herbivores, and secondary metabolites often mediate these protective effects.

The precise molecular targets of this compound in these interactions are yet to be elucidated. Understanding these mechanisms could provide valuable insights into the chemical ecology of Phoma species and their symbiotic or pathogenic relationships with plants.

Methodological Approaches for Advanced Research on Barceloneic Acid B

Isolation and Purification Methodologies

The isolation of barceloneic acid B, a fungal secondary metabolite, involves a multi-step process beginning with microbial fermentation and concluding with high-resolution chromatographic separation.

This compound is a natural product originally isolated from fungi of the genus Phoma and has also been identified as a metabolite produced by Penicillium albocoremium. nih.govresearchgate.net The initial step in its production is the fermentation of the source microorganism. Fungal strains are cultured in appropriate media, such as half-sea-water Potato Dextrose Agar (B569324) (PDA), for a specified period to allow for the biosynthesis and accumulation of secondary metabolites, including this compound. acgpubs.org

Following the fermentation period, the entire culture material, including the mycelia and the broth, is harvested for extraction. acgpubs.org A common and effective method for extracting this compound is solvent extraction. nih.gov Organic solvents, such as ethyl acetate (B1210297) (EtOAc), are used to extract the compounds from the culture material. acgpubs.org This process yields a crude extract containing a complex mixture of metabolites, from which this compound must be further purified. acgpubs.org The solvent is typically removed under reduced pressure to concentrate the extract before chromatographic purification. acgpubs.org In some studies, production of barceloneic acid metabolites has been confirmed in planta after inoculating a host organism with the producing fungus. researchgate.net

The purification of this compound from the crude fungal extract requires a combination of chromatographic techniques to separate it from other closely related compounds and impurities. journalagent.com Column chromatography is a foundational method used in this process. journalagent.com

A typical purification workflow may involve the following steps:

Medium-Pressure Liquid Chromatography (MPLC): The crude extract is often first subjected to MPLC, frequently using a reversed-phase (RP-18) stationary phase. acgpubs.orgnih.gov Elution is performed with a gradient system, such as increasing concentrations of acetone (B3395972) in water, to fractionate the extract based on polarity. acgpubs.org

Silica (B1680970) Gel Chromatography: Fractions enriched with this compound may be further purified using normal-phase column chromatography with silica gel as the stationary phase. journalagent.com This technique separates compounds based on their differential adsorption to the silica surface.

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 is another valuable technique. This method separates molecules based on their size, effectively removing interfering compounds of different molecular weights.

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain highly pure this compound often involves preparative or semi-preparative HPLC. rsc.orgnih.gov This high-resolution technique can separate structurally similar barceloneic acids and lactones from each other, yielding the pure compound required for detailed spectroscopic analysis. researchgate.netrsc.org

The table below summarizes the chromatographic techniques used in the isolation and purification of this compound.

TechniqueStationary PhasePrinciple of SeparationPurpose in Workflow
MPLC Reversed-Phase (RP-18)Partitioning based on hydrophobicityInitial fractionation of crude extract acgpubs.orgnih.gov
Silica Gel Chromatography Silica GelAdsorption based on polarityFurther purification of enriched fractions journalagent.com
Sephadex LH-20 Dextran-based gelSize exclusionRemoval of impurities by molecular size
HPLC Reversed-Phase (e.g., C18)High-resolution partitioningFinal purification to achieve high purity rsc.orgnih.gov

Advanced Analytical Techniques for Comprehensive Characterization

Once isolated, this compound requires extensive analysis using advanced spectroscopic and spectrometric techniques to confirm its identity and structure.

Hyphenated mass spectrometry techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the analysis of this compound. nih.gov LC-MS is used to detect and identify barceloneic acid metabolites in complex mixtures, such as crude extracts. researchgate.net The coupling of liquid chromatography with mass spectrometry allows for the separation of the compound from a matrix, followed by its immediate detection and mass determination. nih.govmdpi.com

LC-MS/MS has become a method of choice for the quantification of organic acids and their conjugates in various biological samples. nih.gov This technique offers high sensitivity and selectivity, enabling the detection of even trace amounts of the compound. semanticscholar.org It is a key tool in metabolomic studies to track the production of this compound by fungi in different culture conditions. biorxiv.org

The definitive structural elucidation of this compound relies on a suite of Nuclear Magnetic Resonance (NMR) experiments. nih.gov While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all atoms and their connectivity. acgpubs.orgacgpubs.org

Advanced NMR experiments used in the characterization of this compound include:

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which is crucial for determining the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the assignment of protonated carbons in the molecule. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete molecular structure by connecting different fragments and identifying quaternary carbons. acgpubs.org

The combination of these advanced NMR techniques was instrumental in the original determination of the structures of barceloneic acid A and B. nih.govacgpubs.org

Metabolite profiling, or metabolomics, is a powerful approach to study the production of this compound in its biological context. nih.govmdpi.com These methods aim to identify and quantify a wide range of metabolites within a biological system simultaneously. mdpi.com For this compound, analytical platforms based on LC-MS/MS are commonly employed for metabolomic analysis of the producing fungi. biorxiv.orgnih.gov

These profiling studies can reveal how the production of this compound and other related metabolites is influenced by environmental factors, such as co-cultivation with other microorganisms. biorxiv.org For instance, metabolomic analysis has shown that the production of barceloneic acids by Penicillium hordei is enhanced when it is grown in the presence of Bacillus subtilis. biorxiv.org Such studies provide insights into the ecological roles of these natural products.

The table below summarizes the advanced analytical techniques for the characterization of this compound.

TechniqueAbbreviationInformation ProvidedApplication
Liquid Chromatography-Tandem Mass Spectrometry LC-MS/MSMolecular weight, fragmentation patterns, quantificationDetection in complex mixtures, metabolite profiling nih.govsemanticscholar.orgbiorxiv.org
Distortionless Enhancement by Polarization Transfer DEPTDifferentiates CH₃, CH₂, and CH groupsCarbon skeleton determination
Heteronuclear Multiple Quantum Coherence HMQCOne-bond proton-carbon correlationsAssignment of protonated carbons nih.govresearchgate.net
Heteronuclear Multiple Bond Correlation HMBCLong-range (2-3 bond) proton-carbon correlationsAssembly of molecular structure, identification of quaternary carbons acgpubs.org

In Vitro Biological Assay Systems for Mechanistic Elucidation

Cell-Based Proliferation and Viability Assays

To investigate the potential cytostatic or cytotoxic effects of this compound, researchers employ a variety of cell-based assays that measure cell proliferation and viability. These assays are fundamental in determining a compound's impact on cell populations. A key finding demonstrated that this compound possesses biological activity against the P388 murine leukemia cell line, indicating an effect on cancer cell viability researchgate.net.

The principles behind these assays involve quantifying a marker associated with a healthy cell population. nih.gov Common methodologies include:

Metabolic Assays: These assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. Tetrazolium salts like MTT are converted by mitochondrial dehydrogenases in living cells into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. nih.govthermofisher.com Similarly, resazurin-based assays measure the reduction of the substrate to the highly fluorescent resorufin (B1680543) by viable cells. thermofisher.com Another sensitive method quantifies the level of ATP, a key indicator of metabolically active cells, through a luciferase-based luminescent reaction. nih.govsigmaaldrich.com

Membrane Integrity Assays: A primary indicator of cell death is the loss of plasma membrane integrity. bioradiations.com Impermeable fluorescent dyes, such as propidium (B1200493) iodide (PI) or 7-AAD, are excluded by live cells but can enter dead cells and intercalate with DNA, producing a strong fluorescent signal detectable by flow cytometry or fluorescence microscopy. thermofisher.combioradiations.com

DNA Synthesis Assays: To measure cell proliferation specifically, assays can quantify the incorporation of labeled nucleosides into newly synthesized DNA. The incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), for example, is detected using specific antibodies. sigmaaldrich.combioradiations.com

These methods allow for the quantitative determination of a compound's effect on cell growth and survival, providing crucial data for assessing its potential as a therapeutic agent.

Table 1: Reported Cytotoxic Activity of this compound

Cell Line Organism Cell Type Reported Activity Reference
P388 Mouse (Mus musculus) Murine Leukemia Biologically Active researchgate.net

Recombinant Enzyme Activity Assays

To identify the specific molecular targets of this compound, recombinant enzyme activity assays are indispensable. These assays measure the effect of a compound on the activity of a purified, isolated enzyme, providing direct evidence of inhibition or activation. creative-biolabs.comresearchgate.net While specific enzymatic targets for this compound are not extensively detailed in the literature, related compounds offer significant leads. For instance, the structurally similar barceloneic acid A has been identified as an inhibitor of protein farnesyltransferase (FTase). researchgate.net

A typical recombinant enzyme assay involves several key components: bellbrooklabs.comnih.gov

Recombinant Enzyme: The target enzyme is produced in large quantities using recombinant DNA technology, for example, in bacterial or insect cell expression systems, and purified to homogeneity. nih.gov

Substrate: A specific substrate for the enzyme is used. This can be a synthetic peptide, a protein, or a small molecule that the enzyme modifies. nih.gov

Detection System: The assay measures either the depletion of the substrate or the formation of the product over time. researchgate.net Detection can be achieved through various means, including spectrophotometry, fluorescence, or luminescence, depending on the nature of the substrate and product. creative-biolabs.com

For a potential target like FTase, an assay would measure the transfer of a farnesyl group from farnesyl pyrophosphate to a protein or peptide substrate. Inhibition by a compound like this compound would be observed as a decrease in the rate of this transfer. These assays are critical for mechanistic elucidation and are highly adaptable for high-throughput screening to identify novel inhibitors. nih.gov

Standardized Antimicrobial Susceptibility Testing

Evaluating the potential of this compound as an antimicrobial agent requires standardized susceptibility testing methods. These methods determine the minimum concentration of a substance required to inhibit or kill a microorganism. International bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide detailed guidelines to ensure results are reproducible and comparable across different laboratories. bsac.org.ukwoah.org

Standardized antimicrobial susceptibility testing can be performed using several validated techniques:

Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The test is performed in multi-well plates where the microorganism is exposed to serial dilutions of the compound.

Disk Diffusion: In this technique, a paper disk impregnated with a specific concentration of the test compound is placed on an agar plate inoculated with the target microorganism. nih.gov The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk, and the diameter of this zone is measured. bsac.org.uk

Chromogenic Substrate Tests: These are rapid tests used to detect specific resistance mechanisms, such as the production of β-lactamase enzymes, which inactivate penicillin-like antibiotics. woah.orgresearchgate.net

While other metabolites from fungi have shown activity against bacteria like Escherichia coli and Bacillus subtilis, and the yeast Saccharomyces cerevisiae, specific antimicrobial testing data for this compound is not prominently available in the reviewed literature. researchgate.net

Table 2: Common Methods for Antimicrobial Susceptibility Testing

Method Principle Key Result Application
Broth Microdilution Serial dilution of a compound to find the lowest concentration that inhibits microbial growth. Minimum Inhibitory Concentration (MIC) Quantitative measure of susceptibility.
Disk Diffusion A compound-impregnated disk creates a concentration gradient on an inoculated agar plate. Zone of Inhibition Diameter Qualitative and semi-quantitative screening.
Agar Dilution The compound is incorporated directly into the agar medium at various concentrations. MIC Determining susceptibility for fastidious organisms.

Computational and Omics-Based Approaches

Modern research on natural products like this compound is significantly enhanced by computational and genomic techniques. These in silico methods provide powerful predictive capabilities, guiding experimental work and accelerating the discovery and characterization process.

Molecular Docking and Pharmacophore Modeling

Computational techniques such as molecular docking and pharmacophore modeling are essential for predicting and understanding how this compound might interact with biological targets at a molecular level. nih.gov These methods are particularly useful for hypothesis generation before undertaking more resource-intensive laboratory experiments.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to the active site of a target protein (the receptor). core.ac.uk The process involves placing the ligand in various conformations within the target's binding pocket and scoring them based on factors like electrostatic interactions and hydrogen bonding to identify the most stable binding mode. jppres.com For this compound, docking could be used to model its interaction with the active site of enzymes like FTase, providing insights into the structural basis of its inhibitory activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for this compound would define the spatial arrangement of key features, such as hydrogen bond donors, acceptors, and hydrophobic regions. This model can then be used as a 3D query to screen large databases of chemical compounds to identify other structurally diverse molecules that might possess similar biological activity. patsnap.comingentaconnect.com

Genomic Sequencing and Gene Cluster Mining of Producer Organisms

The biosynthesis of complex natural products like this compound, a polyketide, is encoded by a set of genes organized into a biosynthetic gene cluster (BGC) within the genome of the producing organism, such as the fungus Penicillium albocoremium. researchgate.netdntb.gov.ua The study of these BGCs through genomics offers profound insights into how the compound is made and provides opportunities for its bio-engineering.

The research workflow typically involves two main stages:

Whole-Genome Sequencing (WGS): The first step is to determine the complete DNA sequence of the producer organism. nih.gov Next-generation sequencing (NGS) technologies have made it possible to rapidly and affordably sequence the entire genome of fungi and bacteria. mdpi.com

Gene Cluster Mining: Once the genome sequence is obtained, specialized bioinformatics software, most notably the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH), is used to mine the data for BGCs. jmicrobiol.or.krsecondarymetabolites.org This software identifies the characteristic genes associated with specific metabolic pathways, such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), and predicts the chemical scaffold of the resulting natural product. vu.ltnih.gov

By identifying and analyzing the BGC responsible for this compound production, researchers can understand its complete biosynthetic pathway. This knowledge can then be leveraged for heterologous expression of the cluster in a different host organism to improve yields or to genetically modify the pathway to create novel analogues of the parent compound. jmicrobiol.or.kr

Metabolomics for Pathway Interrogation and Biomarker Discovery

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful analytical tool in advanced research on fungal secondary metabolites like this compound. mdpi.comresearchgate.net This approach provides a direct functional readout of cellular physiology by capturing a snapshot of the metabolome at a specific time point. rsc.org For this compound, metabolomics, particularly when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS), is instrumental in elucidating its biosynthetic origins, understanding its role in ecological interactions, and identifying its potential as a biomarker. rsc.orgacs.org

Pathway Interrogation through Metabolomic Profiling

The biosynthesis of complex natural products such as this compound, a member of the polyketide family, involves intricate multi-step enzymatic pathways. nih.govdspacedirect.org Metabolomic strategies, especially untargeted profiling, allow researchers to identify not only the final product but also its precursors, intermediates, and shunt metabolites. frontiersin.org This comprehensive view is critical for pathway interrogation and understanding how environmental or genetic perturbations affect the compound's production.

A significant application of metabolomics in this context is the study of inter-kingdom interactions. Fungal secondary metabolism is often silent under standard laboratory conditions and can be activated or enhanced during co-cultivation with other microorganisms. rsc.orgfrontiersin.org Research on the interaction between fungi from the genus Penicillium and the bacterium Bacillus subtilis has demonstrated this phenomenon. biorxiv.org Metabolomic analysis of co-cultures revealed that the fungus enhances the production and secretion of specific organic acids, including barceloneic acids, as a defensive strategy against the bacterium. biorxiv.org This response involves the acidification of the environment, which leads to the precipitation and inactivation of antibacterial lipopeptides produced by B. subtilis. biorxiv.org

The table below details the key metabolites identified through metabolomic analysis in the defensive response of Penicillium species during co-culture, highlighting the chemical dialogue between the microorganisms.

Table 1: Metabolites Involved in the Interaction Between Penicillium and Bacillus subtilis

Organism Metabolite Class Specific Metabolites Identified Observed Role in Interaction Citation
Penicillium sp. Fungal Organic Acids Terrestric Acid, Fulvic Acid, Barceloneic Acids Induce precipitation of bacterial lipopeptides; create a protective physical barrier. biorxiv.org

This evidence demonstrates that metabolomics is crucial for interrogating the biosynthetic pathways of this compound, placing its production within a broader ecological and defensive context for the producing fungus.

Biomarker Discovery

A biomarker is a measurable indicator of a biological state or condition. Metabolites are excellent biomarker candidates as they represent the downstream output of genomic and proteomic activity. mdpi.com While research specifically designating this compound as a clinical diagnostic biomarker is limited, its distinct bioactivities and specific origins suggest its potential in several areas of biomarker discovery. nih.gov

Inhibitor of Farnesyl-Protein Transferase (FPTase): this compound is a known inhibitor of FPTase, an enzyme involved in post-translational modification of proteins, including the Ras protein, which is critical in cell growth and proliferation signaling. researchgate.netnih.gov Because FPTase is a target in anticancer research, this compound or its downstream metabolic products could potentially serve as biomarkers to monitor the activity of FPTase-targeted therapies or to identify the presence of organisms that produce these inhibitors. researchgate.net

Indicator of Plant-Fungus Interaction: Penicillium albocoremium has been shown to produce this compound in planta during pathogenicity trials on Allium cepa. researchgate.net This finding suggests that this compound could function as a specific biomarker to detect the presence of a P. albocoremium infection in plants, enabling early diagnosis of plant disease.

The potential of this compound as a biomarker is rooted in its unique structure and biological function. Further metabolomic studies could validate its utility for diagnostic, prognostic, or ecological applications. plos.org

The table below summarizes the key attributes of this compound that support its potential for biomarker development.

Table 2: Profile of this compound for Biomarker Potential

Attribute Description Producing Organisms Implication for Biomarker Discovery Citation
Chemical Class Polyketide-derived Diphenyl Ether Phoma sp., Penicillium albocoremium, Aspergillus sp. Specific chemical signature allows for targeted detection in complex samples. researchgate.netnih.govresearchgate.net
Biological Activity Farnesyl-Protein Transferase (FPTase) Inhibitor Penicillium albocoremium Potential to monitor biological pathways relevant to diseases like cancer. researchgate.net
Ecological Role Defensive Compound in Microbial Interactions Penicillium sp. Can serve as a biomarker for specific inter-kingdom competition and communication. biorxiv.org

| Pathogenic Context | Produced during plant infection (in planta) | Penicillium albocoremium | Could be a diagnostic marker for specific fungal diseases in agriculture. | researchgate.net |

Future Research Directions and Translational Perspectives

Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A fundamental aspect of harnessing barceloneic acid B for any application is a thorough understanding of its biosynthesis. Fungal polyketides, including diphenyl ethers like the barceloneic acids, are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). rsc.orgnih.govacs.org The biosynthesis of fungal diphenyl ethers can occur through various routes, sometimes involving oxidative rearrangement of benzophenone (B1666685) intermediates or the direct formation of the ether linkage by the PKS itself. rsc.orgnih.govnih.gov

Future research should focus on identifying and characterizing the specific PKS and any accessory enzymes responsible for the production of this compound in Phoma sp. This would involve genome sequencing of the producing organism and bioinformatic analysis to identify the putative biosynthetic gene cluster. Gene knockout and heterologous expression studies would then be required to confirm the function of these genes. nih.gov

Understanding the regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster is also crucial for optimizing its production. Fungal secondary metabolite production is often tightly regulated by environmental cues and developmental processes. nih.gov Research into the specific transcription factors, signaling pathways, and epigenetic modifications that control this compound biosynthesis will be essential for developing strategies to enhance its yield.

Table 1: Hypothetical Biosynthetic Genes for this compound

GeneProposed FunctionHomology
barPKSPolyketide SynthaseIterative Type I PKS
barOOxidoreductase (e.g., P450 monooxygenase)Fungal P450s
barTTailoring Enzyme (e.g., methyltransferase)O-methyltransferases
barRRegulatory ProteinFungal transcription factors

Discovery of Novel Bioactive this compound Analogues and Derivatives

The chemical scaffold of this compound presents a promising starting point for the generation of novel bioactive compounds. The creation of analogues and derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.netsciepublish.com Both synthetic and semi-synthetic approaches can be employed to explore the structure-activity relationship (SAR) of the this compound core.

Future synthetic efforts could focus on modifying the functional groups of this compound, such as the carboxylic acid, hydroxyl groups, and the diphenyl ether linkage. acs.org These modifications could explore how changes in polarity, steric bulk, and electronic properties affect biological activity. Furthermore, combinatorial biosynthesis, where genes from different biosynthetic pathways are combined, could be used to generate novel this compound-related structures. sciepublish.com

Exploration of Uncharted Biological Targets and Therapeutic Applications

While barceloneic acid A is known to inhibit farnesyl-protein transferase, the biological targets of this compound have not yet been identified. nih.gov A critical area of future research will be to screen this compound against a wide range of biological targets to uncover its mechanism of action and potential therapeutic applications.

High-throughput screening assays can be used to assess the activity of this compound against various enzymes, receptors, and cellular pathways. genome.jp Given that many fungal polyketides exhibit antimicrobial and cytotoxic activities, it would be prudent to investigate the potential of this compound as an antibacterial, antifungal, or anticancer agent. nih.govresearchgate.netnih.gov The exploration of its effects on less common targets could also reveal novel therapeutic opportunities.

Table 2: Potential Therapeutic Areas for this compound Exploration

Therapeutic AreaRationale
OncologyCytotoxic potential of related Phoma metabolites. researchgate.net
Infectious DiseasesAntimicrobial activity is common for fungal polyketides. nih.govnih.gov
Inflammatory DiseasesMany natural products possess anti-inflammatory properties.
Neurodegenerative DiseasesPotential for neuroprotective effects.

Development of Synthetic Biology and Genetic Engineering Approaches for Sustainable Production

The native production of this compound in Phoma sp. may not be sufficient for large-scale applications. Synthetic biology and genetic engineering offer powerful tools to enhance the production of this valuable compound. nih.govsciepublish.com By understanding the biosynthetic pathway and its regulation, it is possible to engineer the producing organism for improved yields.

Strategies for enhancing production could include overexpressing the key biosynthetic genes, deleting competing metabolic pathways, and optimizing fermentation conditions. nih.gov Furthermore, the entire biosynthetic pathway for this compound could be transferred to a more tractable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, which are well-established industrial production platforms. nih.govnih.gov

Assessment of Ecological Roles and Environmental Impact

Understanding the natural role of this compound in its native environment can provide insights into its biological activities and potential applications. Secondary metabolites in fungi often play a role in mediating interactions with other organisms, such as defense against predators or competitors, or in symbiotic relationships. frontiersin.orgnih.gov

Future ecological studies could investigate the conditions under which Phoma sp. produces this compound and its effects on other microorganisms and plants in its habitat. This could reveal, for example, if it has a role in pathogenesis or in protecting a host plant from pathogens. researchgate.netresearchgate.net Additionally, an assessment of the environmental fate and potential ecotoxicity of this compound will be necessary to ensure its safe and sustainable use in any future applications.

Q & A

Q. What are the established protocols for isolating barceloneic acid B from fungal sources, and how can researchers ensure reproducibility?

this compound is typically isolated from marine fungi (e.g., Aspergillus sp. AF119) via fermentation, solvent extraction, and chromatographic purification (e.g., silica gel, HPLC). Key steps include:

  • Fermentation optimization : Adjusting culture media (carbon/nitrogen ratios) and incubation periods to maximize yield .
  • Structural validation : Combining 1D/2D NMR (e.g., HSQC, HMBC) and HR-Q-TOF mass spectrometry to confirm molecular formulas and stereochemistry .
  • Reproducibility : Documenting solvent systems, column pressures, and retention times in detail, as per guidelines for experimental reporting .

Q. How do researchers distinguish this compound from structurally similar analogs (e.g., barceloneic lactones)?

Differentiation relies on:

  • NMR spectral discrepancies : Lactones exhibit distinct carbonyl signals (~170 ppm in ¹³C NMR) versus carboxylic acid groups in this compound .
  • Mass fragmentation patterns : HR-MS/MS can identify unique cleavage patterns for carboxylate vs. lactone functional groups .
  • Bioassay-guided fractionation : Testing fractions for antifungal activity (e.g., against Candida albicans) to correlate structure with function .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Essential techniques include:

  • ¹H/¹³C NMR : Assigning proton environments (e.g., olefinic protons at δ 5.5–6.5 ppm) and quaternary carbons via DEPT-135 .
  • HR-MS : Calculating exact mass (e.g., C₂₀H₂₄O₈ requires m/z 393.1543 [M+H]⁺) to confirm molecular formula .
  • 2D NMR (COSY, NOESY) : Resolving spin systems and spatial proximities to assign stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies (e.g., antifungal potency variations) may arise from:

  • Strain-specific effects : Differences in fungal source organisms (e.g., Aspergillus vs. Embellisia) altering secondary metabolite profiles .
  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., fluconazole) .
  • Synergistic interactions : Test isolated compounds alongside crude extracts to identify potentiating agents .

Q. What strategies are recommended for optimizing the total synthesis of this compound to address low yields in existing routes?

Challenges include stereoselective formation of the polyketide backbone. Methodological improvements:

  • Retrosynthetic analysis : Prioritize convergent synthesis to assemble fragments (e.g., cyclohexenone and carboxylate moieties) separately .
  • Catalytic asymmetric reactions : Use chiral catalysts (e.g., Evans oxazolidinones) to control stereocenters .
  • In-line analytics : Employ LC-MS to monitor intermediates and minimize side reactions .

Q. How should researchers design experiments to explore the biosynthetic gene cluster responsible for this compound production?

  • Genome mining : Use antiSMASH or PRISM to identify polyketide synthase (PKS) clusters in fungal genomes .
  • Heterologous expression : Clone candidate clusters into model hosts (e.g., Aspergillus nidulans) and compare metabolite profiles .
  • CRISPR-Cas9 knockouts : Disrupt PKS genes to confirm their role in biosynthesis .

Data Analysis & Reporting

Q. What are best practices for presenting NMR and bioactivity data in publications to ensure clarity and reproducibility?

  • Tabulate NMR assignments : Include δ values, multiplicity, and coupling constants (see Table 1) .
  • Supplemental data : Provide raw spectral files (e.g., Bruker .zip) in repositories like Zenodo .
  • Statistical rigor : Report IC₅₀ values with confidence intervals and ANOVA for bioactivity assays .

Table 1 : Example NMR Data for this compound

Positionδ¹H (ppm)δ¹³C (ppm)Multiplicity
13.21 (d)72.5CH₂
25.48 (t)128.3CH

Q. How can researchers address limitations in spectral data when elucidating novel derivatives of this compound?

  • Isotopic labeling : Use ¹³C-glucose feeding studies to trace biosynthetic precursors .
  • Computational modeling : Compare experimental NMR with DFT-calculated chemical shifts (e.g., using Gaussian) .
  • Collaborative validation : Share samples with specialized labs for advanced techniques (e.g., X-ray crystallography) .

Ethical & Methodological Considerations

Q. What ethical frameworks apply when studying bioactive natural products like this compound in antimicrobial resistance contexts?

  • Antimicrobial stewardship : Avoid overhyping preliminary data to prevent misuse in clinical settings .
  • Biodiversity compliance : Adhere to Nagoya Protocol for sourcing fungal strains .
  • Data transparency : Disclose conflicts of interest and negative results to reduce publication bias .

Q. How can researchers leverage "People Also Ask" data to identify understudied aspects of this compound while maintaining academic rigor?

  • Semantic analysis : Use NLP tools (e.g., BERT ) to cluster questions into themes (e.g., biosynthesis, ecological roles).
  • Gap analysis : Cross-reference questions with existing literature (e.g., Scopus reviews) to prioritize novel hypotheses .
  • Stakeholder engagement : Consult mycologists and pharmacologists to refine research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.